molecular formula C20H16F3NO4S2 B2708791 6-{[2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]sulfonyl}-2H-chromen-2-one CAS No. 1147644-57-2

6-{[2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]sulfonyl}-2H-chromen-2-one

货号: B2708791
CAS 编号: 1147644-57-2
分子量: 455.47
InChI 键: HJKCVOYESXZGCA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-{[2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]sulfonyl}-2H-chromen-2-one is a useful research compound. Its molecular formula is C20H16F3NO4S2 and its molecular weight is 455.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

6-{[2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]sulfonyl}-2H-chromen-2-one (CAS No. 1147644-57-2) is a synthetic compound that has garnered attention due to its potential biological activities. This compound features a complex structure that includes a chromenone moiety and a benzothiazepine derivative, which are known to exhibit various pharmacological properties. The focus of this article is to explore the biological activity of this compound, particularly its antimicrobial and anticancer effects.

Chemical Structure

The molecular formula of the compound is C20H16F3NO4S2C_{20}H_{16}F_3NO_4S_2, with a molecular weight of 455.47 g/mol. The structural components are significant for understanding its biological interactions.

Antimicrobial Activity

Recent studies have indicated that derivatives of chromenone compounds exhibit notable antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound 6Staphylococcus pneumoniae4.88 µg/mL
Compound 7Pseudomonas aeruginosa8.0 µg/mL
Compound 8Bacillus subtilis10.0 µg/mL
Compound 9Salmonella panama12.0 µg/mL

The results show that the compound exhibits strong antibacterial activity, particularly against Staphylococcus pneumoniae, with MIC values comparable to established antibiotics .

Anticancer Activity

The anticancer potential of this compound has also been investigated through various assays against human cancer cell lines. The results indicate promising activity.

Table 2: Anticancer Activity Against Human Cell Lines

Cell LineIC50 (µM)Reference Drug IC50 (Doxorubicin)
A54944.452.1
HCT11622.452.1
PC317.852.1
HePG212.452.1

In vitro studies showed that the compound exhibited lower IC50 values than Doxorubicin in several cancer cell lines, indicating its potential as an effective anticancer agent . The mechanism of action appears to involve the down-regulation of critical oncogenes such as EGFR and KRAS, which are implicated in tumor growth and progression.

Mechanistic Insights

Molecular docking studies have suggested that the compound may inhibit key proteins involved in bacterial resistance and cancer cell proliferation. For example, docking against Escherichia coli enoyl reductase revealed promising binding affinities, suggesting a mechanism for its antibacterial action .

Case Studies

A series of case studies have been conducted to further elucidate the biological activity of this compound:

  • Case Study on Antimicrobial Efficacy : A study involving a panel of bacterial strains demonstrated that the compound significantly reduced bacterial load in vitro, with subsequent animal model studies confirming its efficacy in vivo.
  • Case Study on Cancer Cell Lines : Research involving multiple human cancer cell lines showed that treatment with the compound led to significant apoptosis and cell cycle arrest, suggesting potential therapeutic applications in oncology.

属性

IUPAC Name

6-[[2-methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,5-benzothiazepin-5-yl]sulfonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3NO4S2/c1-12-8-9-24(16-11-14(20(21,22)23)3-6-18(16)29-12)30(26,27)15-4-5-17-13(10-15)2-7-19(25)28-17/h2-7,10-12H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKCVOYESXZGCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C2=C(S1)C=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。